N-benzyl-4-bromo-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
N-BENZYL-4-BROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-BROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
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Suzuki–Miyaura Coupling Reaction
Reagents: Boronic acid derivatives, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon).
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Sulfonamide Formation
Reagents: Sulfonyl chloride, amine (e.g., pyridin-2-ylamine), and base (e.g., triethylamine).
Conditions: The reaction is usually performed in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-BROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
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Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Conducted in aqueous or organic solvents under controlled temperatures.
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Reduction Reactions
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Performed in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
N-BENZYL-4-BROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
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Medicinal Chemistry
- Used as a building block for the synthesis of potential therapeutic agents.
- Investigated for its antimicrobial and anticancer properties .
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Biological Studies
- Employed in the study of enzyme inhibition and protein interactions.
- Utilized in the development of biochemical assays.
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Industrial Applications
- Applied in the synthesis of advanced materials and polymers.
- Used as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-4-BROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This compound may target enzymes involved in critical biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
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N-BENZYL-4-BROMO-N-(PYRIDIN-2-YL)BENZENE-1-CARBONAMIDE
- Similar structure but with a carbonamide group instead of a sulfonamide group.
- Different reactivity and biological activity.
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N-BENZYL-4-CHLORO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
- Chlorine atom instead of bromine.
- Variations in chemical reactivity and potential applications.
Uniqueness
N-BENZYL-4-BROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and sulfonamide group make it particularly interesting for various synthetic and research applications.
Properties
Molecular Formula |
C18H15BrN2O2S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-benzyl-4-bromo-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H15BrN2O2S/c19-16-9-11-17(12-10-16)24(22,23)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
LGSSCBZPAHHLCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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